

Application Notes and Protocols for Mass Spectrometry Analysis of Epicaptopril

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Compound of Interest

Compound Name: *Epicaptopril*

Cat. No.: *B193028*

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These application notes provide a comprehensive guide to the mass spectrometry-based analysis of **Epicaptopril**, a key diastereomer of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The following protocols and data are intended to facilitate the accurate quantification and characterization of **Epicaptopril** in various matrices.

Introduction

Epicaptopril, (2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, is a significant stereoisomer of Captopril.[1] As an ACE inhibitor, it plays a role in the renin-angiotensin-aldosterone system (RAAS) by inhibiting the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, impurity profiling, and quality control of Captopril-containing pharmaceuticals. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for these applications.

Quantitative Data

The following tables summarize key quantitative data for the mass spectrometry analysis of **Epicaptopril**. These values are based on the analysis of its stereoisomer, Captopril, and are expected to be highly similar for **Epicaptopril** due to their identical mass and core structure.

Table 1: Mass Spectrometry Parameters for **Epicaptopril**

Parameter	Value	Reference
Chemical Formula	C ₉ H ₁₅ NO ₃ S	[1]
Exact Mass	217.07726451 Da	[1]
Molecular Weight	217.29 g/mol	[1]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[3]
Precursor Ion ([M+H] ⁺)	m/z 218.1	[3]
Primary Product Ion	m/z 115.9	[3]
Collision Energy	15 eV	[3]
Cone Voltage	23.2 V	[3]

Table 2: Liquid Chromatography Parameters for **Epicaptopril** Analysis

Parameter	Condition	Reference
Column	C18 Reversed-Phase (e.g., 50 x 2.1 mm, 5 µm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.4 mL/min	
Injection Volume	5 µL	
Gradient	0% B, linear gradient to 100% B in 1.0 min, return to 0% B at 1.01 min	

Experimental Protocols

Sample Preparation: Plasma

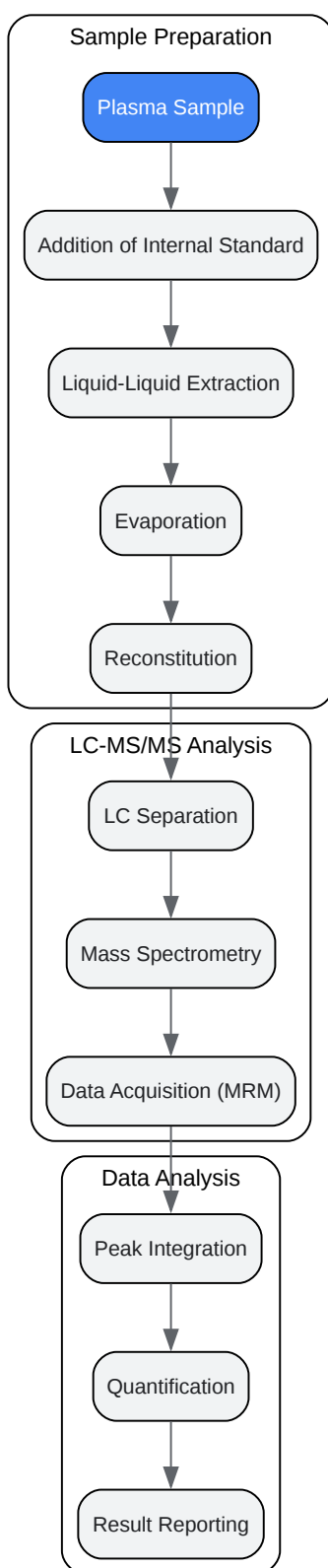
- To 500 μ L of plasma, add an appropriate internal standard.
- Perform a liquid-liquid extraction with a 70:30 (v/v) mixture of diethyl ether and dichloromethane.
- Vortex the mixture for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 μ L of the initial mobile phase.
- Inject into the LC-MS/MS system.

LC-MS/MS Analysis

- Equilibrate the LC system with the initial mobile phase conditions.
- Inject the prepared sample.
- Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transition of m/z 218.1 \rightarrow 115.9 for **Epicaptopril**.
- Integrate the peak areas and quantify using a calibration curve prepared with known concentrations of **Epicaptopril**.

Visualizations

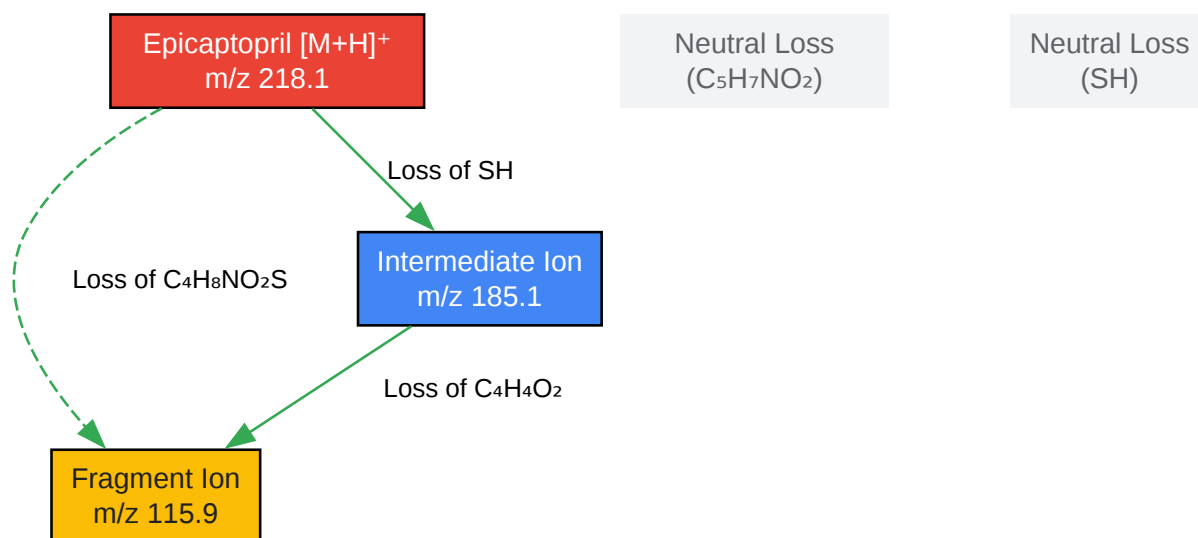
Experimental Workflow



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Caption: Experimental workflow for **Epicaptopril** analysis.

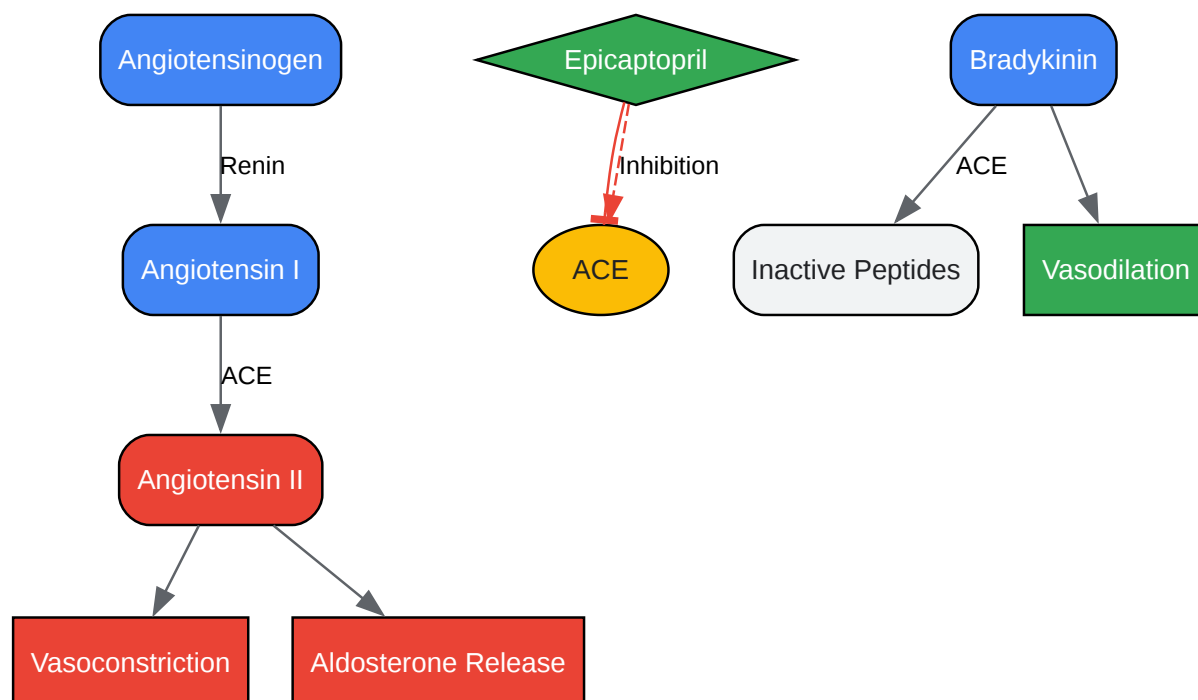
Proposed Fragmentation Pathway of Epicaptopril



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Caption: Proposed fragmentation of protonated **Epicaptopril**.

ACE Inhibitor Signaling Pathway



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Caption: ACE inhibitor mechanism of action.

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References

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